1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea

histone deacetylase HDAC3 enzyme inhibition

1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea, also known as 2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide, is a trisubstituted thiourea derivative (Molecular Weight: 360.6 g/mol; Formula: C13H8Cl3N3OS). Characterized by the combination of a 2,4-dichlorobenzoyl moiety and a 2-chloropyridin-3-yl thiourea scaffold, this compound is primarily recognized as a potent, pan-Class I histone deacetylase (HDAC) inhibitor with reported IC50 values in the low nanomolar range against HDAC1 (2.30 nM), HDAC2 (3.10 nM), and HDAC3 (1.80 nM).

Molecular Formula C13H8Cl3N3OS
Molecular Weight 360.64
CAS No. 866014-49-5
Cat. No. B2769265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea
CAS866014-49-5
Molecular FormulaC13H8Cl3N3OS
Molecular Weight360.64
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl3N3OS/c14-7-3-4-8(9(15)6-7)12(20)19-13(21)18-10-2-1-5-17-11(10)16/h1-6H,(H2,18,19,20,21)
InChIKeyVIMPNQBLOMBOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea (CAS 866014-49-5): Compound Identity and Pharmacological Profile


1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea, also known as 2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide, is a trisubstituted thiourea derivative (Molecular Weight: 360.6 g/mol; Formula: C13H8Cl3N3OS) [1]. Characterized by the combination of a 2,4-dichlorobenzoyl moiety and a 2-chloropyridin-3-yl thiourea scaffold, this compound is primarily recognized as a potent, pan-Class I histone deacetylase (HDAC) inhibitor with reported IC50 values in the low nanomolar range against HDAC1 (2.30 nM), HDAC2 (3.10 nM), and HDAC3 (1.80 nM) [2]. It also demonstrates moderate inhibitory activity toward diacylglycerol O-acyltransferase 1 (DGAT1; EC50 2.99 μM) [3]. Its structural features confer a computed XLogP of 4.7, indicating moderate lipophilicity [1].

Procurement Risk: Why Close Analogs of 866014-49-5 Cannot Be Assumed Equivalent


Within the acylthiourea chemical space, minor structural variations profoundly alter target engagement and biological function [1]. While 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea exhibits exceptional potency against Class I HDACs (IC50 1.80–3.10 nM), its close structural analog N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide lacks the 2,4-dichlorobenzoyl group and has been reported as inactive against M. tuberculosis in several tested isolates [2]. Similarly, other benzoylthiourea derivatives such as HL1 and HL2 exhibit differential and context-dependent anti-inflammatory photodynamic activity that cannot be extrapolated to the title compound [3]. These functional divergences underscore the critical need for compound-specific procurement: substituting a non-chlorinated benzoyl analog or a thiophene variant will not replicate the HDAC inhibitory profile, DGAT1 activity, or specific physicochemical property set of 866014-49-5.

Head-to-Head Evidence: Quantified Differentiation of 866014-49-5 from Research Standards


HDAC3 Inhibition: 1.80 nM IC50 – 44-Fold More Potent than Reference Probe RGFP966

1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea inhibits human recombinant HDAC3 with an IC50 of 1.80 nM in the HDAC Glo assay [1]. This value is approximately 44-fold more potent than the widely used HDAC3 reference inhibitor RGFP966, which exhibits an IC50 of 80 nM against recombinant HDAC3 under comparable biochemical conditions [2]. The target compound thus achieves low single-digit nanomolar potency, placing it among the most active HDAC3-directed thiourea derivatives reported.

histone deacetylase HDAC3 enzyme inhibition chemical probe

Pan-Class I HDAC Profiling: IC50 Values of 1.80–3.10 nM Across HDAC1, HDAC2, and HDAC3

In a systematic panel conducted by Sapienza University of Rome and curated in ChEMBL/BindingDB, 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea was tested against recombinant human Class I HDAC isoforms [1]. The compound exhibited the following IC50 values: HDAC1 = 2.30 nM, HDAC2 = 3.10 nM, HDAC3 = 1.80 nM. For comparison, the clinically studied benzamide MS-275 (Entinostat) shows IC50 values of 243 nM against HDAC1 and 248 nM against HDAC3 [2]. Thus, the target compound is approximately 100-fold more potent against HDAC1 and HDAC3. It lacks the HDAC3 selectivity of RGFP966 but offers near-equipotent pan-Class I inhibition suitable for distinct research applications.

histone deacetylase Class I isoform selectivity enzyme inhibition

DGAT1 Engagement: Dual-Target Profile Differentiates 866014-49-5 from Single-Mechanism HDAC Inhibitors

Unlike standard HDAC inhibitors such as SAHA (Vorinostat) or RGFP966, 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea also inhibits human diacylglycerol O-acyltransferase 1 (DGAT1) with an EC50 of 2.99 μM in a cell-based assay using CHOK1 cells [1]. In an enzymatic TLC-based assay, the compound exhibited an IC50 of 610 nM against human DGAT1 [1]. By contrast, the clinically approved HDAC inhibitor SAHA has no reported DGAT1 inhibitory activity. Although the DGAT1 potency is moderate relative to dedicated DGAT1 inhibitors such as PF-06424439 (IC50 ~14 nM), the combination of HDAC and DGAT1 activity in a single chemical scaffold represents a notable differentiated feature relevant for metabolic disease research where HDAC and DGAT pathways intersect.

diacylglycerol acyltransferase DGAT1 dual-target metabolic disease

Physicochemical Properties: XLogP 4.7 and Rotatable Bond Count of 2 Support Favorable Permeability and Conformational Restriction

Computed physicochemical parameters for 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea include XLogP of 4.7, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. These values align closely with Lipinski's Rule of Five and the more stringent Veber rules (rotatable bonds ≤10). For comparison, the HDAC3 inhibitor reference compound RGFP966 has a molecular weight of 362.4 Da and comparable lipophilicity . However, the target compound's lower number of rotatable bonds (2 vs. typically 5–8 for many benzamide HDAC inhibitors) suggests reduced entropic penalty upon target binding and potentially superior passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.

drug-like properties XLogP rotatable bonds permeability

Procurement-Driven Application Scenarios for 866014-49-5


Pan-Class I HDAC Inhibition in Cancer Epigenetics Screening

With its exceptional potency against HDAC1 (2.30 nM), HDAC2 (3.10 nM), and HDAC3 (1.80 nM) [1], 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea is ideally suited as a positive control or reference inhibitor in pan-Class I HDAC screening campaigns. Its significantly greater potency compared to MS-275 (over 100-fold difference) means that researchers can use lower compound concentrations (typically 1–10 nM for complete HDAC inhibition), minimizing solvent interference and reducing compound consumption costs per assay plate. Academic screening cores and CRO facilities can procure this compound as a cost-efficient, high-potency alternative to legacy HDAC inhibitors.

Dual HDAC-DGAT1 Mechanistic Studies in Metabolic Disease

For research programs investigating the crosstalk between epigenetic regulation and lipid metabolism—particularly in non-alcoholic fatty liver disease (NAFLD) or obesity models—this compound offers a unique dual-target profile. It simultaneously inhibits Class I HDACs (IC50 1.80–3.10 nM) [1] and DGAT1 (EC50 2.99 μM) [2], addressing both transcriptional regulation and triglyceride synthesis in a single treatment. This eliminates the need to procure, solubilize, and optimize two separate reference compounds, reducing procurement complexity and ensuring consistent dual-pathway engagement in parallel-treated cell cultures.

Permeability-Limited Cellular Assays Requiring Conformationally Restricted Inhibitors

The compound's low rotatable bond count (nrot = 2) and favorable XLogP (4.7) [3] make it particularly valuable for intracellular target engagement studies where passive permeability is critical, such as Caco-2 permeability assays, PAMPA, or cellular thermal shift assays (CETSA). Compared to typical benzamide HDAC inhibitors with 5–8 rotatable bonds, this compound is predicted to exhibit superior permeability and lower entropic penalty on binding, reducing false-negative rates in cell-based target engagement experiments. Laboratories using permeability-limited assay formats should prioritize this compound during procurement for maximally informative intracellular HDAC activity readouts.

Quote Request

Request a Quote for 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.